N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
CAS No. |
477318-72-2 |
|---|---|
Molecular Formula |
C22H18BrN5OS |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
FVFIHOHKJVMAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(p-Tolyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione
The triazole ring is constructed via cyclization of a hydrazinecarbothioamide precursor. A representative procedure involves:
-
Hydrazinecarbothioamide Formation :
-
Cyclization to Triazolethione :
Table 1: Optimization of Triazolethione Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 100 |
| Catalyst | None | Sulfamic acid | Sulfamic acid |
| Reaction Time (h) | 12 | 6 | 6 |
| Yield (%) | 62 | 78 | 78 |
Thioether Linkage Formation
The thioacetamide bridge is introduced via nucleophilic substitution:
-
Alkylation of Triazolethione :
-
Hydrolysis to Thioacetic Acid :
Amidation with 2-Bromoaniline
The final step couples the thioacetic acid derivative with 2-bromoaniline:
-
Activation of Carboxylic Acid :
-
Amine Coupling :
-
Adding 2-bromoaniline (1.2 eq) to the activated acid.
-
Product : N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Yield: 65%).
-
Table 2: Key Spectral Data for Final Product
| Characterization Method | Data Summary |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d, 2H, Py-H), 7.92 (d, 1H, Ar-H), 7.56–7.32 (m, 6H, Ar-H), 4.21 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 690 cm⁻¹ (C-S) |
| HRMS | [M+H]⁺ Calcd: 480.0421; Found: 480.0418 |
Mechanistic Insights
-
Triazole Cyclization : The reaction proceeds through a thiolate intermediate, where deprotonation of the hydrazinecarbothioamide by KOH facilitates nucleophilic attack on the aldehyde, followed by cyclization.
-
Thioether Formation : The thiol group’s nucleophilicity is enhanced in polar aprotic solvents like DMF, promoting efficient alkylation.
-
Amidation : EDCl/HOBt mediates carboxylate activation, forming an active ester that reacts with the aniline’s amine group without racemization.
Challenges and Solutions
-
Low Yields in Cyclization : Early attempts using NaOH instead of sulfamic acid resulted in incomplete reactions. Switching to sulfamic acid improved yields by 16%.
-
Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separated the product from unreacted starting materials.
Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the 2-bromophenyl substituent enables nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields .
-
Electron-withdrawing groups on boronic acids accelerate coupling rates.
Thioether Oxidation
The sulfur atom in the thioether linkage undergoes oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Sulfoxide (major) | 85% | |
| mCPBA | DCM, 0°C → RT, 2 h | Sulfone | >90% |
Mechanistic Insight :
-
H₂O₂ produces sulfoxide as the primary product due to milder conditions.
-
mCPBA achieves complete oxidation to sulfone via electrophilic oxygen transfer.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Product | Yield | References |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | N-methyltriazolium salt | 78% | |
| Allyl bromide | Cs₂CO₃ | Acetonitrile | Allylated triazole | 82% |
Notes :
Coordination with Metal Ions
| Metal Salt | Conditions | Complex Type | Application | References |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT | Square-planar | Antimicrobial agents | |
| AgNO₃ | Ethanol, reflux | Linear | Catalytic studies |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis to form carboxylic acids or react with nucleophiles.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | Carboxylic acid | 90% | |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 60°C | Sodium carboxylate | 88% |
Kinetics :
-
Hydrolysis rates increase with electron-withdrawing substituents on the aryl ring.
Cycloaddition Reactions
The triazole and pyridine moieties enable participation in click chemistry and Diels-Alder reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Huisgen 1,3-dipolar cycloaddition | Cu(I), azide, RT | 1,2,3-Triazole hybrid | 76% | |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | 63% |
Applications :
-
Click-derived hybrids show enhanced antibacterial activity (MIC: 1.9 μg/mL vs. Mycobacterium smegmatis) .
Photochemical Reactions
UV-induced reactivity has been observed in the presence of sensitizers:
| Condition | Wavelength | Product | Quantum Yield | References |
|---|---|---|---|---|
| UV-A (365 nm) | Acetone, Rose Bengal | C-S bond cleavage | 0.45 | |
| UV-C (254 nm) | Benzophenone | Triazole ring rearrangement | 0.28 |
Biological Interactions
While not traditional "reactions," the compound interacts with enzymes via:
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazole have been evaluated for their efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating potent activity against these malignancies .
Case Study: Triazole Derivatives
A study on the synthesis and biological evaluation of triazole derivatives revealed that certain compounds exhibited effective inhibition against cancer cells. Specifically, compounds with structural similarities to N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide were found to induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's triazole structure also contributes to its antimicrobial activity. Research indicates that 1,2,4-triazole derivatives have shown effectiveness against a range of bacterial strains. For example, certain derivatives have been tested against Mycobacterium tuberculosis and exhibited promising results with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | ≤21.25 | |
| Compound B | E. coli | 15 | |
| Compound C | S. aureus | 10 |
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of triazole-containing compounds. The interaction of these compounds with cyclooxygenase enzymes (COX-1 and COX-2) has been investigated for their ability to reduce inflammation. Molecular docking studies suggest that N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may inhibit these enzymes effectively .
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can modulate protein-protein interactions, affecting various cellular pathways.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Halogen vs.
- Pyridine Position : The pyridin-4-yl group in the target compound differs from the 3-pyridinyl in VUAA1, which affects electronic distribution and hydrogen bonding .
- Triazole Functionalization : Unlike the KA series (), the target compound lacks a carbamoyl methyl group at position 4, which is critical for antimicrobial activity in KA derivatives .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
*Data inferred from analogs (e.g., : Mw = 513.84 for 3-bromo isomer).
Key Observations :
- Melting Points : Triazole derivatives with rigid substituents (e.g., pyridinyl, bromophenyl) exhibit higher melting points (>140°C) compared to alkylated analogs .
- Molecular Weight : The target compound’s molecular weight (~517.4) is higher than VUAA1 (388.47), likely due to the bromine atom and p-tolyl group .
Pharmacological Activity Comparison
Key Observations :
- Antimicrobial Potential: The KA series () demonstrates that electron-withdrawing groups (e.g., bromo, chloro) at the aryl ring improve activity, suggesting the target compound’s 2-bromophenyl group may enhance efficacy .
- Orco Modulation : VUAA1’s ethylphenyl and pyridinyl groups are critical for Orco activation, whereas the target compound’s p-tolyl and bromophenyl substituents may alter specificity .
Biological Activity
N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 477318-72-2, belongs to the class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N5OSBr with a molecular weight of 480.38 g/mol. The presence of the triazole ring and the thioacetamide moiety contributes to its biological activities.
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit significant antiviral properties. For instance, a study highlighted that certain triazolethiones demonstrated antiviral effects against various viruses. The mechanism often involves inhibiting viral replication at different stages of the viral life cycle .
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested: Human colon cancer (HCT 116), breast cancer (MCF 7).
- IC50 Values: The compound demonstrated an IC50 value of approximately 5.6 μM against HCT 116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains and fungi:
- Bacterial Strains: Staphylococcus aureus, Escherichia coli.
- Fungal Strains: Candida albicans.
The minimum inhibitory concentration (MIC) values ranged from 32 to 64 μg/mL for bacterial strains and were effective against fungal strains as well .
The biological activity of N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. Molecular docking studies suggest that it may interact with tyrosine kinases and other targets critical for cancer cell proliferation .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes and characterization techniques for this compound?
Answer:
The synthesis typically involves a multi-step protocol starting with condensation reactions to assemble the triazole core, followed by functionalization with bromophenyl and pyridinyl groups. A universal method for analogous compounds includes:
- Step 1: Condensation of thiourea derivatives with haloketones to form the triazole ring.
- Step 2: Coupling with 2-bromophenyl acetamide via nucleophilic substitution.
- Step 3: Purification using column chromatography.
Characterization Techniques:
Basic: How is initial biological activity assessed for this compound?
Answer:
Computational tools are used to predict bioactivity:
- PASS Program: Predicts antimicrobial or kinase inhibitory potential based on structural analogs .
- Molecular Docking: Screens against targets like EGFR or PARP using AutoDock/Vina. Metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .
Advanced: How can synthetic yields be optimized using Design of Experiments (DoE)?
Answer:
DoE identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For triazole derivatives:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps favor cyclization |
| Solvent | DMF/EtOH (3:1) | Balances solubility and reactivity |
| Reaction Time | 12–18 hrs | Prevents byproduct formation |
Reference flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility .
Advanced: What crystallographic challenges arise in resolving its solid-state structure?
Answer:
Single-crystal X-ray diffraction may face:
- Disorder in Aromatic Rings: Mitigated by slow evaporation in CH₂Cl₂/hexane.
- Hydrogen-Bonding Motifs: N—H⋯O interactions form R₂²(10) dimers, requiring low-temperature (298 K) data collection .
Key Crystallographic Data:
| Parameter | Value |
|---|---|
| Dihedral Angles | 80.70° (amide/dichlorophenyl), 64.82° (amide/pyrazolyl) |
| R Factor | 0.038 |
| Space Group | P2₁/c |
Advanced: How to resolve discrepancies in biological activity across structural analogs?
Answer:
Perform structure-activity relationship (SAR) studies:
- Varied Substituents: Compare bromophenyl vs. chlorophenyl analogs (e.g., IC₅₀ differences in kinase assays).
- Triazole Modifications: Replace pyridinyl with thiazole to assess π-π stacking effects.
Example SAR Table:
| Analog | Substituent (R) | IC₅₀ (EGFR, μM) |
|---|---|---|
| Target Compound | Pyridin-4-yl | 0.45 |
| Analog 1 | Thiazol-2-yl | 1.20 |
| Analog 2 | 4-Methoxyphenyl | 2.80 |
Data from docking and in vitro assays guide prioritization .
Advanced: How to validate computational predictions with experimental data?
Answer:
- In Vitro Assays: Compare PASS-predicted antimicrobial activity with broth microdilution (MIC ≤ 8 µg/mL).
- Kinase Profiling: Test docking hits against recombinant kinases (e.g., 80% inhibition at 10 µM validates ΔG ≤ -9 kcal/mol predictions) .
Basic: What analytical methods ensure compound stability under storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
